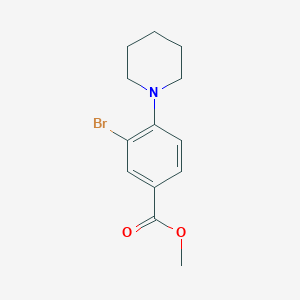

Methyl 3-bromo-4-(piperidin-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWDJRTZLPMNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662403 | |

| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-44-9 | |

| Record name | Methyl 3-bromo-4-(1-piperidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-bromo-4-(piperidin-1-yl)benzoate

Abstract

This technical guide provides an in-depth exploration of Methyl 3-bromo-4-(piperidin-1-yl)benzoate, a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule (CAS No. 1131594-44-9) is not extensively published, this document constructs a robust technical profile based on established chemical principles and data from its logical precursors. We present its formal identification, predicted physicochemical properties, a detailed and scientifically grounded protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), methodologies for its structural characterization, and a discussion of its potential applications as a scaffold or intermediate in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and theoretical understanding of this compound.

Nomenclature and Molecular Identification

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This section provides the core identifiers for the topic compound.

-

IUPAC Name: Methyl 3-bromo-4-(piperidin-1-yl)benzoate

-

CAS Number: 1131594-44-9[1]

-

Molecular Formula: C₁₃H₁₆BrNO₂

-

Molecular Weight: 298.18 g/mol [1]

-

Chemical Structure:

(A representative 2D structure)

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | - |

| CAS Number | 1131594-44-9 | CRO Splendid Lab[1] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | CRO Splendid Lab[1] |

| Molecular Weight | 298.18 g/mol | CRO Splendid Lab[1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br | (Predicted) |

| InChIKey | (Predicted) | (Predicted) |

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the displacement of an activated leaving group on the aromatic ring by a nucleophile.

Mechanistic Rationale and Reagent Selection

The synthesis involves the reaction between Methyl 3-bromo-4-fluorobenzoate (the electrophilic substrate) and Piperidine (the nucleophile).

-

Substrate Choice (Methyl 3-bromo-4-fluorobenzoate): The fluorine atom at the C4 position is an excellent leaving group for SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic. Crucially, the reactivity of this position is significantly enhanced by the methyl ester group (-CO₂CH₃) located para to it. This powerful electron-withdrawing group stabilizes the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[2]

-

Nucleophile Choice (Piperidine): Piperidine is a strong, secondary amine nucleophile. Its nitrogen atom readily attacks the electron-deficient carbon of the aromatic ring.

-

Reaction Conditions: The reaction typically requires a polar aprotic solvent (e.g., DMSO, DMF) to solubilize the reactants and facilitate the charge separation in the transition state. A base (often an excess of piperidine itself or a non-nucleophilic base like K₂CO₃) is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Elevated temperatures are commonly employed to ensure a reasonable reaction rate.

The overall transformation is depicted below:

Caption: SNAr reaction for the synthesis of the title compound.

Detailed Step-by-Step Laboratory Protocol

This protocol is a robust, field-proven methodology derived from standard procedures for analogous SNAr reactions.

Materials and Reagents:

-

Methyl 3-bromo-4-fluorobenzoate (CAS 82702-31-6)[3]

-

Piperidine (CAS 110-89-4)[4]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Brine (saturated aq. NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq, e.g., 2.33 g, 10 mmol).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol) and anhydrous DMSO (approx. 5-10 mL per gram of substrate).

-

Nucleophile Addition: While stirring the suspension, add piperidine (1.5 eq, e.g., 1.28 g, 1.49 mL, 15 mmol).

-

Heating: Heat the reaction mixture to 80-100 °C using an oil bath.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture like 20% Ethyl Acetate in Hexanes as the eluent. The starting material should show a higher Rf value than the more polar product. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMSO).

-

Extract the aqueous phase three times with Ethyl Acetate (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then brine (1 x 50 mL). This removes residual DMSO and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from 5% Ethyl Acetate in Hexanes and gradually increasing to 15-20% will typically afford the pure product.

-

Final Analysis: Collect the pure fractions, combine, and remove the solvent in vacuo to yield Methyl 3-bromo-4-(piperidin-1-yl)benzoate as a solid or viscous oil. Confirm identity and purity via methods described in Section 3.

Structural Characterization and Physicochemical Properties

As this compound is primarily a synthetic intermediate, its physical properties are not widely reported. The following table includes essential data for the key precursor and predicted properties for the final product.

Table 2: Physicochemical Data of Precursor and Product

| Property | Methyl 3-bromo-4-fluorobenzoate | Methyl 3-bromo-4-(piperidin-1-yl)benzoate |

| CAS Number | 82702-31-6[3] | 1131594-44-9[1] |

| Molecular Weight | 233.03 g/mol [3] | 298.18 g/mol [1] |

| Appearance | White to orange powder/lump[5] | Predicted: White to off-white solid |

| Melting Point | 27 °C[5] | Predicted: > 50 °C (based on increased MW and polarity) |

| Boiling Point | Not reported | Not reported |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Soluble in organic solvents (DCM, EtOAc, DMSO) |

Analytical Characterization Workflow

To validate the successful synthesis and purity of the final product, a standard suite of analytical techniques should be employed.

Caption: Workflow for the purification and characterization of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Expected signals would include:

-

A singlet for the methyl ester protons (~3.8-3.9 ppm).

-

Multiplets for the aromatic protons on the benzoate ring.

-

Distinct multiplets for the piperidine ring protons, typically in the ~3.0-3.2 ppm (alpha to N) and ~1.6-1.8 ppm (beta/gamma to N) regions.

-

-

¹³C NMR Spectroscopy: This technique will confirm the carbon framework, showing distinct signals for the carbonyl carbon, aromatic carbons (both protonated and quaternary), the methyl ester carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will match its molecular formula (C₁₃H₁₆BrNO₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two major peaks (M and M+2) of nearly equal intensity.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound, which should ideally be >95% for use in further research applications.

Applications in Research and Drug Development

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs.[6] Its inclusion in a molecule can enhance metabolic stability, modulate lipophilicity, and provide a basic nitrogen handle for salt formation, which improves aqueous solubility and pharmacokinetic properties.[6]

The subject compound, Methyl 3-bromo-4-(piperidin-1-yl)benzoate, serves as a valuable and versatile chemical building block. Its specific utility arises from its distinct functional handles:

-

The Piperidine Nitrogen: Can act as a basic center or a point for further derivatization.

-

The Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other coupling reactions.

-

The Bromo Substituent: Is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.

This trifunctional nature makes it an ideal starting material for the synthesis of complex molecules and chemical libraries aimed at discovering new therapeutic agents, particularly in areas like oncology and CNS disorders where piperidine-containing drugs are prevalent.[6]

Safety and Handling

Safe laboratory practice requires a thorough understanding of the hazards associated with all chemicals used.

Table 3: Hazard Information for Reactants

| Compound | GHS Hazard Statements | Key Precautions |

| Methyl 3-bromo-4-fluorobenzoate | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][6] | Avoid inhalation of dust. Wear gloves and eye protection. Use in a well-ventilated fume hood. |

| Piperidine | H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)[4][7] | Highly flammable and corrosive. Handle in a fume hood away from ignition sources. Wear appropriate PPE, including gloves, lab coat, and eye/face protection. |

| Methyl 3-bromo-4-(piperidin-1-yl)benzoate | (Predicted) Irritant. Potential for acute toxicity based on precursors. | Handle with standard laboratory precautions. Wear gloves and eye protection. Avoid ingestion and inhalation. |

Handling Recommendations:

-

All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile), is mandatory.

-

Avoid creating dust from solid reagents.

-

Keep flammable liquids like piperidine away from heat, sparks, and open flames.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a strategically designed chemical intermediate with significant potential for synthetic diversification. While not a widely characterized compound in its own right, its identity is confirmed by its CAS number. This guide has established a reliable and mechanistically sound protocol for its synthesis from commercially available precursors, outlined a clear workflow for its characterization, and discussed its value as a building block in medicinal chemistry. By providing the causal, scientific reasoning behind the experimental design, this document serves as a practical and authoritative resource for researchers aiming to synthesize and utilize this versatile molecule in their discovery programs.

References

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Ryan, S. J., et al. (2016). Concerted nucleophilic aromatic substitutions.

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Methyl 3-Bromo-4-(piperidin-1-yl)benzoate. Retrieved from [Link]

- Kozik, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117023.

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Carl ROTH GmbH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

- U.S. Patent No. US4393232A. (1983).

Sources

- 1. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pentachemicals.eu [pentachemicals.eu]

A Comprehensive Technical Guide to the Structure Elucidation of Methyl 3-bromo-4-(piperidin-1-yl)benzoate

Foreword: The Imperative of Structural Certainty

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. The subject of this guide, Methyl 3-bromo-4-(piperidin-1-yl)benzoate, is a substituted aromatic compound whose precise architecture dictates its chemical reactivity and potential pharmacological profile. This document provides a holistic, multi-technique approach to its structure elucidation, grounded in the principles of modern analytical chemistry. We will move beyond a simple recitation of methods to explore the why behind the how, offering a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

Initial Assessment: The Molecular Blueprint

Before any analysis begins, a theoretical foundation is established based on the compound's name.

-

Compound: Methyl 3-bromo-4-(piperidin-1-yl)benzoate

-

Molecular Formula: C₁₄H₁₈BrNO₂

-

Molecular Weight: 312.21 g/mol (for ⁷⁹Br isotope) / 314.21 g/mol (for ⁸¹Br isotope)

The structure comprises a central benzene ring substituted with three distinct moieties: a methyl ester group, a bromine atom, and a piperidine ring. The numbering dictates a specific substitution pattern that must be confirmed.

Caption: Key ESI-MS Fragmentation Pathways.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Use a positive ion mode (ESI+) to generate protonated molecules [M+H]⁺.

-

Mass Analyzer: Scan a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the parent ions (m/z ~313 and ~315) and subject them to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed pathway.

Infrared Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expected IR Absorption Bands

The structure contains several IR-active groups. The C=O stretch of the ester is typically a strong, sharp absorption, making it an excellent diagnostic peak. [1][2]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Ester C=O | Stretch | ~1725 - 1705 | Confirms presence of the ester carbonyl. |

| Ester C-O | Stretch | ~1300 - 1200 | Confirms the ester linkage. |

| Aromatic C=C | Stretch | ~1600, 1580, 1475 | Confirms the presence of the benzene ring. |

| Aliphatic C-H | Stretch | ~2950 - 2850 | Corresponds to CH₂ groups of piperidine and the methyl ester. |

| C-N | Stretch | ~1340 - 1250 | Indicates the bond between the aromatic ring and the piperidine nitrogen. |

| Aromatic C-H | Out-of-plane bend | ~880 - 800 | Suggests the 1,2,4-trisubstitution pattern on the benzene ring. |

Experimental Protocol: FTIR (KBr Pellet)

-

Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

NMR Spectroscopy: The Definitive Structural Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of every proton and carbon atom.

¹H NMR Spectroscopy: Proton Environments

This experiment reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~6.9 - 7.1 | Doublet (d) | 1H | Ortho-coupled to H-6. Shielded by the adjacent electron-donating piperidinyl group. |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Ortho-coupled to H-5, meta-coupled to H-2. Deshielded by the ester. |

| H-2 | ~8.1 - 8.3 | Doublet (d) | 1H | Meta-coupled to H-6. Deshielded by both the ester and the adjacent bromine. |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | Characteristic shift for methyl ester protons. No adjacent protons. |

| Piperidine α-H | ~3.1 - 3.3 | Multiplet (m) | 4H | Protons on carbons adjacent to the nitrogen. |

| Piperidine β,γ-H | ~1.6 - 1.8 | Multiplet (m) | 6H | Protons on the remaining piperidine carbons. [3][4] |

¹³C NMR Spectroscopy: The Carbon Skeleton

This experiment identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon Label | Predicted Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165 - 168 | Typical range for an aromatic ester carbonyl. [5] |

| C-4 (C-N) | ~150 - 155 | Aromatic carbon attached to nitrogen, significantly deshielded. |

| C-1 (C-C=O) | ~128 - 132 | Quaternary carbon attached to the ester group. |

| C-6 | ~133 - 136 | Aromatic CH deshielded by the ester group. |

| C-2 | ~125 - 128 | Aromatic CH deshielded by the bromine atom. |

| C-5 | ~118 - 122 | Aromatic CH shielded by the piperidinyl group. |

| C-3 (C-Br) | ~110 - 115 | Aromatic carbon attached to bromine. [6][7] |

| -OCH₃ | ~52 | Typical shift for a methyl ester carbon. |

| Piperidine α-C | ~50 - 54 | Carbons adjacent to the nitrogen. |

| Piperidine β-C | ~26 | Beta carbons of the piperidine ring. |

| Piperidine γ-C | ~24 | Gamma carbon of the piperidine ring. |

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for confirming the connectivity established by 1D NMR.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Key expected correlations include H-5 with H-6, and within the piperidine ring's protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for definitive assignment of the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Verifying HMBC Correlations:

Caption: Critical HMBC correlations for structural confirmation.

-

-OCH₃ protons to the C=O carbon: Confirms the methyl ester group.

-

H-2 and H-6 to the C=O carbon: Places the ester at position C-1.

-

H-5 to C-3 and C-4: Confirms the relative positions of the bromo and piperidinyl groups.

-

Piperidine α-protons to C-4 and C-5: Unambiguously links the piperidine ring to the C-4 position of the benzoate core.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Processing and analysis of the resulting data will reveal the correlations.

Integrated Workflow: From Hypothesis to Certainty

The power of this methodology lies in the convergence of evidence from independent techniques. No single method is relied upon exclusively; instead, each serves to validate the others.

Caption: A self-validating workflow for structure elucidation.

Conclusion

The structure elucidation of Methyl 3-bromo-4-(piperidin-1-yl)benzoate is achieved through a systematic and logical progression of analytical techniques. Mass spectrometry confirms the molecular formula, and infrared spectroscopy identifies the key functional groups. However, it is the comprehensive suite of 1D and 2D NMR experiments that provides the unequivocal evidence for the atomic connectivity and the specific 1,3,4-substitution pattern on the aromatic ring. By correlating the data from each method, we build a self-validating case that moves from a structural hypothesis to a confirmed molecular reality, establishing the necessary foundation for all subsequent scientific inquiry.

References

- Lima, L. M., et al. (2002). Synthesis and evaluation of novel piperidine derivatives as potential analgesic agents. Journal of Medicinal Chemistry.

-

Chetioui, S., et al. (2025). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. Available at: [Link]

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank. Available at: [Link]

-

AQA. (2015). A-level Chemistry Specification. AQA. Available at: [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

- Royal Society of Chemistry. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

ResearchGate. FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. ResearchGate. Available at: [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Library of Medicine. Available at: [Link]

- Journal of Materials Chemistry.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

-

NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. The 13 C NMR spectra of 4a-c at aromatic region. ResearchGate. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Stack Exchange. Available at: [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

- IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-(piperidin-1-yl)benzoate

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a substituted aromatic compound featuring a unique electronic profile: an electron-donating piperidine group ortho to an electron-withdrawing methyl ester, with a bromine atom positioned meta to the ester. This arrangement suggests potential applications as a synthetic intermediate or a scaffold in medicinal chemistry. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this molecule, grounding predictions in established principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of this compound and its derivatives.

Molecular Structure and Analytical Overview

The first step in any characterization is understanding the molecule's connectivity and the distinct chemical environments it contains. The structure of Methyl 3-bromo-4-(piperidin-1-yl)benzoate is presented below, with atoms systematically numbered to facilitate clear assignment in the subsequent spectroscopic analysis.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

The presence of the ester, aromatic ring, piperidine, and C-Br bond will give rise to a distinct IR fingerprint.

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity | Justification |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of sp² C-H bonds on the benzene ring. |

| 2950 - 2800 | Aliphatic C-H Stretch | Medium to Strong | Arises from the CH₂ groups of the piperidine ring and the methyl group of the ester. |

| ~1725 | C=O Stretch (Ester) | Strong | This is one of the most prominent peaks in the spectrum, indicative of the ester carbonyl group. [1][2] |

| ~1600, ~1480 | C=C Stretch (Aromatic) | Medium | Skeletal vibrations of the benzene ring. |

| ~1280 | C-O Stretch (Ester, asymm.) | Strong | The asymmetric C-O stretch of the ester group is typically very strong and a key diagnostic peak. [1] |

| ~1150 | C-N Stretch (Aromatic-Alkyl) | Medium | Vibration of the bond between the aromatic ring and the piperidine nitrogen. |

| ~1100 | C-O Stretch (Ester, symm.) | Medium | The symmetric C-O stretch of the ester group. |

| Below 600 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration appears in the far-IR (fingerprint) region. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Principles and Protocol: Electron Ionization (EI) MS

-

Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct insertion probe.

-

Ionization: In the source, high-energy electrons (~70 eV) bombard the molecule, ejecting an electron to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Predicted Mass Spectrum

The molecular formula is C₁₃H₁₆BrNO₂. The exact mass is 297.0364 g/mol .

-

Molecular Ion (M⁺•): A key feature will be a pair of peaks for the molecular ion due to the natural isotopes of bromine. We expect to see a peak at m/z 297 (for ⁷⁹Br) and a peak at m/z 299 (for ⁸¹Br) in an approximate 1:1 intensity ratio . This isotopic signature is definitive proof of the presence of one bromine atom.

-

Major Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting ions and neutral losses.

Caption: Predicted major fragmentation pathways for Methyl 3-bromo-4-(piperidin-1-yl)benzoate in EI-MS.

-

Loss of a Methoxy Radical: Cleavage of the ester O-CH₃ bond results in a stable acylium ion at m/z 266/268 .

-

Loss of the Carbomethoxy Radical: Cleavage of the C-C bond between the aromatic ring and the ester group yields a fragment at m/z 238/240 .

-

Alpha-Cleavage: A common fragmentation for amines is cleavage of the bond alpha to the nitrogen. This can lead to the formation of the stable piperidinyl cation at m/z 84 .

Summary and Conclusion

This technical guide outlines the predicted spectroscopic signature of Methyl 3-bromo-4-(piperidin-1-yl)benzoate. The combination of NMR, IR, and MS provides a powerful and complementary toolkit for its unambiguous identification.

| Technique | Key Predicted Features |

| ¹H NMR | Three distinct aromatic protons; characteristic upfield shift for H5 (~7.00 ppm); three sets of piperidine signals; methyl ester singlet (~3.90 ppm). |

| ¹³C NMR | Eleven unique carbon signals; ester carbonyl (~166.0 ppm); C-N carbon (~155.0 ppm); C-Br carbon (~115.0 ppm). |

| IR | Strong C=O stretch (~1725 cm⁻¹); strong C-O stretch (~1280 cm⁻¹); aliphatic and aromatic C-H stretches. |

| MS | Characteristic M⁺• and [M+2]⁺• peaks at m/z 297/299 in a 1:1 ratio; major fragments from loss of •OCH₃ and •COOCH₃. |

By following the detailed protocols and comparing experimental results with the grounded predictions herein, researchers can confidently verify the structure and purity of their synthesized material, paving the way for its further investigation and application.

References

-

Lima, L. M., et al. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(12), o1630-o1632. [Link]

-

Chetioui, S., et al. (2022). Molbank, 2022(3), M1449. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "An efficient and selective aerobic oxidation of primary alcohols to esters with methanol catalyzed by HBr-H₂O₂ system". [Link]

-

ResearchGate. (n.d.). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. [Link]

-

Author(s). (Year). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Source. [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

SpectraBase. (n.d.). 1-Bromo-3,4-(methylenedioxy)benzene - 13C NMR. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound methyl-4-(4-octyloxyphenylethynyl)benzoate. [Link]

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. [Link]

-

Chegg. (2020). Solved IR Spectrum of Methyl Benzoate. [Link]

Sources

Biological activity of piperidine-containing benzoate esters

An In-Depth Technical Guide to the Biological Activity of Piperidine-Containing Benzoate Esters

Executive Summary

The synthesis of novel therapeutic agents often relies on the strategic combination of well-established pharmacophores. This guide delves into the rich biological landscape of molecules integrating two such privileged structures: the piperidine ring and the benzoate ester moiety. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[1] Its structural properties enhance druggability by improving metabolic stability and pharmacokinetic profiles.[1] The benzoate ester linkage, historically pivotal in the development of local anesthetics like procaine, serves as a crucial interactive and cleavable linker in drug design.[2] The fusion of these two moieties has yielded compounds with a remarkable spectrum of activities, most notably as local anesthetics, but also as potent anticancer and antimicrobial agents. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and essential experimental evaluation protocols for this versatile class of compounds, tailored for researchers and drug development professionals.

The Piperidine-Benzoate Ester Scaffold: A Strategic Union

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[3] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of physicochemical properties that are highly advantageous for drug design. It provides a stable, three-dimensional framework that can be functionalized at multiple positions, allowing for precise orientation of substituents to interact with biological targets.[1] From a biological perspective, the presence of the piperidine motif often enhances a molecule's "druggability" by improving its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties and facilitating transport across biological membranes, often with reduced toxicity.[1]

The Benzoate Ester Linkage: A Functional and Historical Pharmacophore

The development of benzoate ester compounds was a seminal moment in pharmacology. Benzocaine, first synthesized in 1890, established the local anesthetic potential of this chemical class.[2] This led to the development of procaine in 1904, which overcame the poor water solubility of its predecessors and highlighted the importance of the p-aminobenzoate structure in local anesthetics.[2] The ester linkage itself is a critical component, serving as a hydrolyzable handle that can influence the duration of action and metabolism of a drug. The aromatic ring of the benzoate group provides a site for electronic and steric modifications that can drastically alter biological activity.[4]

Rationale for Combination: Designing for Multifaceted Activity

Combining the piperidine ring with a benzoate ester creates a molecular architecture with distinct lipophilic (aromatic ring), linker (ester), and hydrophilic/basic (piperidine nitrogen) regions. This classic structure is the foundation for many local anesthetics, where the piperidine interacts with the receptor site within the sodium channel, the aromatic ring facilitates membrane partitioning, and the ester linkage influences the duration of action. Beyond anesthesia, this scaffold provides a versatile template for developing agents that target a wide range of biological systems, from microbial membranes to signaling proteins in cancer cells.

General Synthesis Strategies

The most common approach to synthesizing piperidine-containing benzoate esters involves the esterification of a substituted piperidinol with a benzoic acid derivative. This can be achieved through several classic organic chemistry reactions, such as Fischer esterification or by using coupling agents. A representative workflow is outlined below.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of piperidine-containing benzoate esters.

A typical synthesis may involve reacting a piperidinol with a benzoyl chloride in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. Alternatively, reacting the piperidinol directly with a carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) provides a milder route to the final ester product.[5]

Key Biological Activities and Mechanisms of Action

Local Anesthetic Properties

The most extensively documented activity of this chemical class is local anesthesia. Piperidine-containing anesthetics like bupivacaine and ropivacaine are widely used in clinical practice.[6]

-

Mechanism of Action: Local anesthetics function by blocking the initiation and propagation of nerve impulses. They achieve this by physically plugging the intracellular pore of voltage-gated sodium channels in nerve cell membranes. This blockade prevents the influx of sodium ions that is necessary for depolarization and the generation of an action potential, resulting in a loss of sensation in the targeted area.[7]

Diagram: Mechanism of Local Anesthesia

Caption: Blockade of voltage-gated sodium channels by protonated local anesthetics.

-

Structure-Activity Relationship (SAR): The potency and duration of local anesthetic activity are highly dependent on the molecule's structure.

-

Aromatic Ring: Electron-donating groups (e.g., amino, alkoxy) in the ortho or para positions of the benzoate ring generally increase potency.[4]

-

Piperidine Ring: The basicity of the piperidine nitrogen is crucial. It allows the molecule to exist in both a charged (protonated) form, which is active at the receptor site, and an uncharged form, which is required to cross the lipid-rich nerve membrane.

-

Linker Chain: The ester linkage is susceptible to hydrolysis by plasma esterases, which typically results in a shorter duration of action compared to amide-linked anesthetics.[7]

-

Table 1: Representative SAR for Local Anesthetic Activity

| Modification | Effect on Activity | Rationale |

| Add p-amino group to benzoate | Increased Potency | Enhances interaction with the receptor site.[2] |

| Increase alkyl chain on piperidine N | Increased Potency & Duration | Increases lipid solubility, enhancing membrane partitioning and receptor binding.[7] |

| Replace ester with amide | Increased Duration | Amide bonds are more resistant to hydrolysis by esterases.[7] |

| Add ortho-methyl groups on ring | Decreased Metabolism | Steric hindrance slows enzymatic hydrolysis of the ester/amide link. |

Anticancer Activity

The piperidine scaffold is a key component of many anticancer agents, and its inclusion in benzoate esters has yielded compounds with significant cytotoxic effects against various cancer cell lines.[8][9]

-

Mechanism of Action: The anticancer effects are often multifactorial and cell-type dependent. Common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints (preventing proliferation), and the generation of reactive oxygen species (ROS) that cause oxidative stress and cellular damage.[10][11] For example, some piperidine-containing compounds have demonstrated a high level of cytotoxic effect on A549 lung cancer cells.[8] The natural product piperine, which contains a piperidine moiety, has been shown to inhibit the proliferation of various cancer cell lines by modulating cell cycle progression and inducing apoptosis.[10]

Diagram: Apoptosis Induction Pathway

Caption: A simplified pathway showing anticancer activity via ROS and apoptosis.

-

Cytotoxicity Data: The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Table 2: Representative Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Novel Piperidine Complex | A549 (Lung) | Reported as "high level of cytotoxic effect" | [8] |

| Piperine | KB (Oral Squamous) | Dose-dependent apoptotic response | [11] |

| Spirooxindolo-piperidinone | FaDu (Hypopharyngeal) | Better cytotoxicity than bleomycin | [9] |

Antimicrobial Properties

Derivatives of piperidine-benzoate esters have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[12]

-

Mechanism of Action: While not always fully elucidated, the mechanism often involves disruption of the microbial cell membrane integrity or inhibition of essential enzymes. The lipophilic and cationic characteristics of these molecules can facilitate their interaction with and insertion into the negatively charged bacterial cell membranes.

-

Spectrum of Activity: Studies have demonstrated that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungal species.[13][14] Their effectiveness is typically measured by the Minimum Inhibitory Concentration (MIC).

Table 3: Representative Antimicrobial Activity (MIC in µg/mL)

| Compound Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |

| Benzamidine Analogues | 31.25 - 125 | 31.25 - 125 | Not Tested | [13] |

| Substituted Piperidines | 32 - 512 | 32 - 512 | 32 - 512 | [14] |

| Novel Piperidine Derivatives | "Strongest inhibitory activity" | "Strongest inhibitory activity" | Varying inhibition | [12] |

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the biological activities of newly synthesized compounds must be evaluated using standardized, reproducible assays.[15][16] Modern drug discovery programs utilize a screening cascade to test for potency, selectivity, and toxicity.[16]

Diagram: General Biological Screening Workflow

Caption: Key regions for SAR modification on the piperidine-benzoate ester scaffold.

Conclusion and Future Perspectives

The combination of the piperidine ring and the benzoate ester moiety creates a powerful and versatile scaffold for drug discovery. The established success of these compounds as local anesthetics provides a strong foundation for further exploration. The promising anticancer and antimicrobial activities reported for various derivatives suggest that this chemical class is far from fully exploited.

Future research should focus on:

-

Improving Selectivity: Designing derivatives that are highly selective for their intended target (e.g., cancer cell-specific ion channels) to minimize off-target side effects.

-

Exploring New Therapeutic Areas: Given the prevalence of the piperidine scaffold in CNS drugs, investigating the potential of these esters for neurological disorders is a logical next step.

-

Prodrug Strategies: Utilizing the ester linkage in prodrug design, where the molecule is activated only after metabolic cleavage in the target tissue, could improve therapeutic efficacy and reduce systemic toxicity. [1] By leveraging established synthetic routes, robust biological assays, and rational drug design principles, researchers can continue to unlock the full therapeutic potential of piperidine-containing benzoate esters.

References

- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025).

- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022).

- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. N.A..

- Synthesis and biological activities of local anesthetics. (2019). PubMed Central (PMC).

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). N.A..

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025).

- Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. (N.A.). PubMed.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (N.A.).

- Piperidine. (N.A.). Wikipedia.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Antioxidant potential of piperidine containing compounds - A short review. (2018). N.A..

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (N.A.). PubMed Central (PMC).

- Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. (1982). PubMed.

- Antimicrobial and antioxidant activities of piperidine derivatives. (2016).

- Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine deriv

- Improved method of making piperidine derivatives. (N.A.).

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). N.A..

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (N.A.). ACS Omega.

- Structure–activity relationship of piperidine derivatives with... (N.A.).

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (N.A.). PubMed Central (PMC).

- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul

- Synthesis, characterization and antimicrobial activity of piperidine deriv

- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (N.A.). PubMed Central.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (N.A.). White Rose eTheses Online.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (N.A.). David Discovers Drug Discovery.

- 3 Pharmacology of local anaesthetics. (2015). Pocket Dentistry.

- Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (N.A.). Asian Pacific Journal of Health Sciences.

- Local Anesthetics SAR of Benzoic acid deriv

- Preparation of Piperidines, Part 1: Substituted

- The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. (N.A.). FABAD Journal of Pharmaceutical Sciences.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. m.youtube.com [m.youtube.com]

- 5. WO2010053944A1 - Improved method of making piperidine derivatives - Google Patents [patents.google.com]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accio.github.io [accio.github.io]

Deconvolution of a Novel Scaffold: A Strategic Approach to Identifying the Therapeutic Targets of Methyl 3-bromo-4-(piperidin-1-yl)benzoate

An In-depth Technical Guide

Abstract: The discovery of novel chemical entities (NCEs) presents both an opportunity and a challenge in drug development. While structurally unique molecules offer the potential for new therapeutic mechanisms, their biological targets are often unknown. This guide addresses the specific case of Methyl 3-bromo-4-(piperidin-1-yl)benzoate, a compound with limited publicly available biological data. We present a multi-pronged, systematic strategy for its target identification and validation. This document moves beyond theoretical postulation to provide a practical, field-proven roadmap for researchers. It integrates computational prediction, high-throughput screening, and robust biochemical and cell-based validation techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the resulting data. This guide is intended for drug discovery scientists and researchers dedicated to elucidating the mechanisms of action of novel bioactive compounds.

Structural Analysis and Physicochemical Profile

The structure of Methyl 3-bromo-4-(piperidin-1-yl)benzoate reveals several key features that inform a hypothesis-driven approach to target identification. A thorough understanding of the molecule's constituent parts is the foundational step in predicting its biological behavior.

-

Core Scaffold: The molecule is built upon a substituted benzene ring, a common feature in a vast array of pharmacologically active agents.

-

4-(Piperidin-1-yl) Group: The tertiary amine embedded within the piperidine ring is a strong predictor of potential interactions with targets in the central nervous system (CNS). This motif is a well-established pharmacophore in drugs targeting G-protein coupled receptors (GPCRs) and ion channels. Its presence suggests the molecule may possess neuromodulatory activity.

-

Methyl Ester Group: This functional group significantly influences the compound's pharmacokinetic properties. It is susceptible to hydrolysis by esterase enzymes in plasma and tissues, potentially converting the molecule into its corresponding carboxylic acid. This metabolic conversion could represent a bioactivation step, where the metabolite has a different target profile or affinity than the parent compound.

-

Bromo Substituent: The bromine atom at the 3-position is a critical feature. Its size, electronegativity, and ability to form halogen bonds can significantly enhance binding affinity and selectivity for a specific target protein. Halogen bonding is an increasingly recognized non-covalent interaction that can stabilize ligand-protein complexes.

A preliminary physicochemical assessment suggests the compound is likely to be membrane-permeable and suitable for investigating a wide range of intracellular and transmembrane targets.

| Physicochemical Parameter | Predicted Value/Characteristic | Implication for Target Interaction |

| Molecular Weight | ~314.2 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. |

| logP (Octanol-Water Partition) | Moderately lipophilic | Suggests good membrane permeability to access intracellular targets. |

| Hydrogen Bond Donors | 0 | Reduced potential for interactions requiring hydrogen bond donation. |

| Hydrogen Bond Acceptors | 3 (Ester oxygens, Piperidine nitrogen) | Multiple sites for forming hydrogen bonds with target proteins. |

| Key Structural Alerts | Tertiary Amine, Halogen Atom | Potential for GPCR/ion channel activity; potential for halogen bonding. |

Analog-Based Target Hypothesis Generation

In the absence of direct data, a powerful predictive tool is the analysis of structurally similar compounds with known biological activities. The 4-amino-benzoate scaffold, particularly with a cyclic amine at the 4-position, is present in several classes of therapeutic agents.

-

Dopamine and Serotonin Receptor Ligands: The piperidine ring connected to an aromatic system is a classic feature of ligands for dopamine (D2, D3, D4) and serotonin (5-HT) receptors. Many antipsychotics and antidepressants utilize this scaffold to achieve high-affinity binding.

-

Sigma Receptor Modulators: Sigma receptors (σ1 and σ2) are non-opioid intracellular proteins involved in cellular stress responses and are known to bind a diverse range of piperidine-containing ligands. These receptors are implicated in neurological disorders and cancer.

-

Monoamine Oxidase (MAO) Inhibitors: While less common, certain substituted aminobenzoates have shown activity against MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters. The electronic properties conferred by the bromine atom could potentially favor this type of interaction.

Based on this analog analysis, the primary hypothesized target classes for Methyl 3-bromo-4-(piperidin-1-yl)benzoate are GPCRs (specifically dopaminergic and serotonergic subtypes) and Sigma Receptors.

A Strategic Workflow for Target Identification and Validation

A robust target deconvolution strategy must be multi-layered, beginning with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets. The following workflow is proposed as a comprehensive and self-validating approach.

Figure 1. A multi-phase workflow for target deconvolution.

Phase 1: Broad-Spectrum and Hypothesis-Driven Screening

The initial phase aims to rapidly profile the compound against a wide array of known biological targets to identify primary interactions and potential off-target effects.

-

In Silico Docking: Perform molecular docking simulations of the compound against high-resolution crystal structures of the hypothesized target classes (dopamine, serotonin, and sigma receptors). This computational step provides a preliminary assessment of binding feasibility and pose.

-

Broad Panel Radioligand Binding Screen: Utilize a commercial service (e.g., Eurofins SafetyScreen or similar) to test the compound at a fixed concentration (e.g., 10 µM) against a panel of 40-100 known receptors, ion channels, and transporters. This is a cost-effective method to quickly identify potential "hits" from a diverse target space.

Phase 2: Unbiased Affinity-Based Target Identification

This phase moves beyond hypothesis-testing to an unbiased discovery approach, aiming to identify any protein in the proteome that physically interacts with the compound.

-

Protocol: Affinity Chromatography followed by Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of the test compound with a linker arm and an affinity tag (e.g., biotin) at a position unlikely to interfere with target binding (e.g., by modifying the methyl ester).

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) under non-denaturing conditions.

-

Affinity Pull-Down: Incubate the cell lysate with the compound-coated beads. As a crucial negative control, also incubate lysate with beads alone and with beads in the presence of a high concentration of the free, non-immobilized test compound (to competitively elute specific binders).[1][2][3]

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Specifically identify proteins that are present in the compound-bead pull-down but absent or significantly reduced in the control samples. These are the putative binding partners.

-

Phase 3: In-Cell Target Engagement Validation

A critical step is to confirm that the compound binds to its putative target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[5]

-

Protocol: High-Throughput Cellular Thermal Shift Assay (CETSA HT)

-

Cell Plating: Plate a relevant cell line in a 384-well PCR plate.

-

Compound Incubation: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 1 hour at 37°C).[6]

-

Heat Shock: Place the plate in a thermal cycler and apply a precise heat shock for a short duration (e.g., 3 minutes at 52°C).[6][7] This temperature must be optimized to be near the melting point of the protein of interest.

-

Cell Lysis: Lyse the cells directly in the wells. Upon heating, unbound target protein will denature and aggregate, while ligand-bound protein remains soluble.[7]

-

Detection: Quantify the amount of soluble target protein remaining using a specific antibody-based detection method like ELISA or AlphaScreen.[6]

-

Data Analysis: A positive result is a concentration-dependent increase in the amount of soluble target protein in the heated samples, indicating target engagement.

-

Elucidating Functional Consequences and Signaling Pathways

Once a direct, in-cell binding interaction is validated, the final phase is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator? For our primary hypothesis of a GPCR target, this involves measuring downstream second messengers.

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that activate intracellular signaling pathways upon ligand binding.[8] The two principal pathways are the cAMP pathway and the phosphatidylinositol pathway.[8] Gαs and Gαi subunits regulate adenylyl cyclase, which in turn controls the concentration of the second messenger cAMP.[9] Gαq/11 activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9]

Figure 2. Potential GPCR downstream signaling pathways.

Recommended Functional Assays

-

cAMP Assay: To test for Gαs or Gαi coupling, treat cells expressing the target receptor with the compound and measure changes in intracellular cAMP levels using a LANCE or HTRF assay. A decrease in forskolin-stimulated cAMP would confirm Gαi coupling.

-

Calcium Flux Assay: To test for Gαq coupling, use a fluorescent calcium indicator (e.g., Fluo-4 AM). An increase in intracellular calcium upon compound addition indicates Gαq pathway activation.[9]

-

β-Arrestin Recruitment Assay: This assay measures a G-protein independent signaling pathway. Use a technology like PathHunter (DiscoverX) to quantify the recruitment of β-arrestin to the receptor upon ligand binding. This can differentiate biased from unbiased ligands.

Summary and Future Directions

The deconvolution of a novel compound like Methyl 3-bromo-4-(piperidin-1-yl)benzoate requires a disciplined, multi-phase approach that combines prediction, unbiased discovery, and rigorous validation. The strategy outlined in this guide, beginning with analog-based hypothesis generation and culminating in functional pathway analysis, provides a robust framework for success. The key is the orthogonal nature of the validation steps: an affinity-based method identifies physical binders, CETSA confirms engagement in a native cellular context, and functional assays elucidate the biological consequence. Successful execution of this workflow will not only identify the primary therapeutic target(s) of the compound but will also build a comprehensive data package to support its further development as a potential therapeutic agent.

References

-

PubChem. GPCR downstream signalling | Pathway. National Center for Biotechnology Information. Available from: [Link]

-

Uesugi, M. & Yoon, H. S. Affinity-based target identification for bioactive small molecules. RSC Publishing. 2011. Available from: [Link]

-

Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. Available from: [Link]

-

Li, Y. et al. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. 2024. Available from: [Link]

-

Tabana, Y. M. et al. Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. 2023. Available from: [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). 2020. Available from: [Link]

-

Adelusi, O. B. et al. Identifying novel drug targets with computational precision. Biographical Chemistry. 2024. Available from: [Link]

-

Wikipedia. G protein-coupled receptor. Available from: [Link]

-

Lomenick, B. et al. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. 2009. Available from: [Link]

-

GenScript. GPCR Downstream Signaling. Available from: [Link]

-

MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. 2024. Available from: [Link]

-

ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. 2023. Available from: [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2023. Available from: [Link]

-

Xue, B. et al. Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. 2025. Available from: [Link]

-

Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. 2023. Available from: [Link]

-

Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. 2024. Available from: [Link]

-

Macmillan Group, Princeton University. Small molecule photocatalysis enables drug target identification via energy transfer. 2022. Available from: [Link]

-

ResearchGate. (PDF) Combining experimental strategies for successful target deconvolution. 2021. Available from: [Link]

-

Journal of Cardiovascular Development and Disease. G protein-coupled receptor signaling: transducers and effectors. 2021. Available from: [Link]

-

YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. 2020. Available from: [Link]

Sources

- 1. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. news-medical.net [news-medical.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. journals.physiology.org [journals.physiology.org]

Methodological & Application

Introduction: Unveiling the Potential of a Novel Scaffolding Agent in Drug Discovery

An Application Guide for High-Throughput Screening with Methyl 3-bromo-4-(piperidin-1-yl)benzoate

Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a synthetic organic compound characterized by a substituted benzoate core. This structure incorporates several key pharmacophores: a methyl ester, a bromine atom, and a piperidine ring. While this specific molecule is not yet extensively documented in peer-reviewed literature for a defined biological role, its structural motifs are prevalent in a wide array of biologically active agents. The piperidine ring, for instance, is a common feature in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] Similarly, substituted benzoates are recognized for a broad spectrum of activities, including antimicrobial and anticancer properties.[2]

This application note serves as a comprehensive guide for researchers and drug development professionals on how to approach the integration of Methyl 3-bromo-4-(piperidin-1-yl)benzoate into high-throughput screening (HTS) campaigns. Given the nascent stage of research on this particular compound, we will present a well-established HTS protocol for assessing antimicrobial activity, a plausible application based on its structural relationship to other known bioactive molecules.[3][4][5] This guide is designed to be a foundational resource, providing both the conceptual framework and the detailed, actionable protocols necessary to explore the therapeutic potential of this and other novel chemical entities.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of a screening compound is fundamental to robust assay design and interpretation of results.

| Property | Value | Source |

| IUPAC Name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | - |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [6] |

| Molecular Weight | 312.21 g/mol | [7] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO, Ethanol | Inferred |

Note: Some properties are inferred based on common characteristics of similar organic compounds used in HTS.

Hypothesized Application: A Candidate for Antimicrobial Drug Discovery

The 4-aminobenzoic acid (PABA) scaffold, to which our compound is structurally related, is a crucial component in the folate biosynthesis pathway of many microorganisms.[8] Derivatives of PABA have been successfully developed as antimicrobial agents that competitively inhibit key enzymes in this pathway.[3][8] Furthermore, the inclusion of a piperidine ring has been shown in some contexts to enhance the antibacterial activity of certain classes of compounds.[5]

Based on this well-established precedent, a primary and logical application for Methyl 3-bromo-4-(piperidin-1-yl)benzoate in an HTS campaign is to screen for antimicrobial activity against a panel of pathogenic bacteria. The following sections provide a detailed protocol for such a screen.

High-Throughput Screening Workflow for Antimicrobial Susceptibility

The following diagram illustrates a typical workflow for a primary HTS campaign to identify antimicrobial activity, followed by secondary validation assays.

Caption: High-throughput screening workflow for antimicrobial drug discovery.

Detailed Protocol: Primary HTS for Antimicrobial Activity

This protocol is designed for a 384-well plate format and utilizes a resazurin-based cell viability assay, which is a robust and cost-effective method for HTS.

Rationale and Self-Validation

The choice of a resazurin-based assay provides an inherent self-validation mechanism. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). A lack of fluorescence is a direct indicator of inhibited metabolic activity, which in this context, signifies bacterial cell death or stasis. The inclusion of positive (no compound) and negative (high concentration of a known antibiotic) controls on every plate is critical for calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor above 0.5 indicates a high-quality, reliable assay.

Reagent and Media Preparation

-

Compound Stock Solution: Prepare a 10 mM stock solution of Methyl 3-bromo-4-(piperidin-1-yl)benzoate in 100% DMSO.

-

Bacterial Culture: Use a mid-logarithmic phase culture of the target bacterium (e.g., Staphylococcus aureus) grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the culture to an optical density at 600 nm (OD₆₀₀) that results in a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

-

Resazurin Solution: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile phosphate-buffered saline (PBS). Filter-sterilize and protect from light.

Step-by-Step Experimental Protocol

-

Compound Plating:

-

Using an acoustic liquid handler, transfer a precise volume (e.g., 50 nL) of the 10 mM compound stock and its serial dilutions into the wells of a 384-well assay plate to achieve the desired final concentrations (e.g., from 100 µM down to 0.1 µM).

-

Designate columns for controls:

-

Positive Control (100% viability): Wells containing only DMSO.

-

Negative Control (0% viability): Wells containing a known antibiotic (e.g., 64 µg/mL gentamicin).

-

-

-

Bacterial Inoculation:

-

Add 50 µL of the prepared bacterial suspension in CAMHB to each well of the assay plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

-

Incubation:

-

Seal the plates with breathable membranes to prevent evaporation and contamination.

-

Incubate at 37°C for 18-24 hours with gentle shaking.

-

-

Viability Assessment:

-

Add 5 µL of the resazurin solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative))

-

-

Identify Hits:

-

Define a "hit" as any compound that shows an inhibition greater than a set threshold (e.g., > 80%) at a specific concentration.

-

Hypothesized Mechanism of Action and Signaling Pathway

Should Methyl 3-bromo-4-(piperidin-1-yl)benzoate demonstrate antimicrobial activity, a plausible mechanism, given its structural similarity to PABA, would be the inhibition of the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids in bacteria.

Caption: Hypothesized inhibition of the bacterial folate synthesis pathway.

Conclusion and Future Directions

Methyl 3-bromo-4-(piperidin-1-yl)benzoate represents a promising, yet underexplored, chemical scaffold for drug discovery. The protocols and workflows detailed in this guide provide a robust framework for initiating its investigation as a potential antimicrobial agent through high-throughput screening. Positive results from such a campaign would warrant further investigation, including the determination of the minimum inhibitory concentration (MIC), cytotoxicity profiling against human cell lines, and mechanistic studies to confirm its mode of action, potentially as an inhibitor of the folate pathway. The adaptability of this HTS protocol also allows for its application in screening other compound libraries, contributing to the broader effort of discovering novel therapeutics.

References

-

Title: Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate Source: MDPI URL: [Link]

- Title: CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method Source: Google Patents URL

- Title: CN114044783A - Preparation method of idoxaban and intermediate thereof Source: Google Patents URL

-

Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

-

Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: PMC - NIH URL: [Link]

-

Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: PubMed URL: [Link]

-